6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furo[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a methoxyphenyl group and a pyridinyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a pyrimidine derivative, followed by the introduction of the furan ring through cyclization reactions. The methoxyphenyl and pyridinyl groups are then introduced via substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent selection, and reaction condition optimization to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-5-(pyridin-2-yl)furo[2,3-d]pyrimidin-4-amine
- 6-(4-Methoxyphenyl)-5-(pyridin-4-yl)furo[2,3-d]pyrimidin-4-amine
- 6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-ol
Uniqueness
What sets 6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine apart from similar compounds is its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity. The presence of the methoxy group and the position of the pyridinyl group can significantly influence its interaction with molecular targets and its overall properties.
Properties
CAS No. |
501693-98-7 |
---|---|
Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-5-pyridin-3-ylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H14N4O2/c1-23-13-6-4-11(5-7-13)16-14(12-3-2-8-20-9-12)15-17(19)21-10-22-18(15)24-16/h2-10H,1H3,(H2,19,21,22) |
InChI Key |
PXRQEGALPASNKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.